molecular formula C28H18N2O2 B2532482 (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile CAS No. 113642-46-9

(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile

Cat. No. B2532482
CAS RN: 113642-46-9
M. Wt: 414.464
InChI Key: UEBUUOACCKWOGW-UXHLAJHPSA-N
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Description

(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile is a useful research compound. Its molecular formula is C28H18N2O2 and its molecular weight is 414.464. The purity is usually 95%.
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Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Researchers have synthesized organotin compounds derived from Schiff bases, including derivatives related to the compound of interest, for applications in OLEDs. The synthesis involves a multicomponent reaction leading to compounds where the tin atom is pentacoordinated. These synthesized compounds exhibit quantum yields around 4% with lifetimes in the range of 10^(-10) to 10^(-11) seconds. Preliminary studies on the electroluminescence properties of these compounds have shown a threshold voltage at 13 V and a high current density (500 mA/cm^2) but low luminance (0.03 cd/m^2), indicating potential for further development in OLED technology (García-López et al., 2014).

Photophysical and Solvatochromic Studies

Another study focused on the synthesis of derivatives using a ring transformation strategy, investigating their photophysical properties. The derivatives were characterized by spectral analysis, fluorescence emission, and absorption measurements in various solvents. This research aimed to understand the effect of solvent polarity on the spectral behavior of molecules, revealing insights into solute–solvent interactions and electronic excitation of molecules. The study also explored fluorescence quantum efficiencies and the relationship with HOMO and LUMO energies calculated by DFT calculations, providing a foundation for applications in photophysical studies and potentially in designing materials with specific optical properties (Patil et al., 2021).

Chemical Sensing

A novel chemo-sensor based on a derivative of the compound was designed and synthesized for selective colorimetric sensing of Cu^2+ ions in aqueous solutions. This sensor exhibited a color change from yellow to orange upon the presence of Cu^2+ ions, demonstrating the potential for sequential recognition of metal ions through a convenient, easy, and colorimetric method. The synthesized sensor also showed promising applications as a practical, visible colorimetric test strip for detecting Cu^2+ ions in environmental and biological samples (Jo et al., 2014).

properties

IUPAC Name

2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O2/c29-17-23-26(20-10-3-1-4-11-20)27(21-12-5-2-6-13-21)32-28(23)30-18-24-22-14-8-7-9-19(22)15-16-25(24)31/h1-16,18,31H/b30-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBUUOACCKWOGW-UXHLAJHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile

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